(2S,3R)-3-Phenylisoserine is a chiral amino acid derivative recognized for its significant role in organic chemistry and pharmaceutical applications. This compound features a phenyl group attached to the third carbon of the serine backbone, with specific stereochemistry at the second and third carbon atoms. It serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly taxoids, which are employed in cancer treatment . The compound's structure and stereochemistry contribute to its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.
(2S,3R)-3-Phenylisoserine is classified as an amino acid derivative. It is primarily sourced through synthetic methods that involve the modification of simpler amino acids or their derivatives. Its classification as a chiral compound allows it to participate in asymmetric synthesis, making it valuable in the production of optically active pharmaceuticals .
The synthesis of (2S,3R)-3-Phenylisoserine can be achieved through several methods:
The synthesis process may involve several steps, including protection-deprotection strategies for functional groups, as well as various coupling reactions to introduce the phenyl group. For example, racemic threo-3-phenylisoserine amide can be hydrolyzed to yield (2S,3R)-3-Phenylisoserine .
The molecular structure of (2S,3R)-3-Phenylisoserine can be represented as follows:
(2S,3R)-3-Phenylisoserine can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (2S,3R)-3-Phenylisoserine involves its role as a chiral intermediate in various biochemical pathways. Its stereochemistry allows it to interact selectively with enzymes and receptors, facilitating the synthesis of biologically active compounds. Notably, it has been shown to inhibit microtubule depolymerization in cancer cells, leading to cell cycle arrest and apoptosis .
Relevant analyses such as nuclear magnetic resonance spectroscopy have confirmed its structural integrity during synthesis .
(2S,3R)-3-Phenylisoserine has diverse applications in scientific research:
Stereoselective chemical synthesis remains a cornerstone for the production of enantiomerically enriched (2S,3R)-3-phenylisoserine, leveraging chiral auxiliaries, asymmetric catalysis, and multi-step transformations from readily available precursors. A prominent approach involves the Darzens glycidic ester condensation between benzaldehyde and ethyl chloroacetate, followed by regioselective azidation and Staudinger reduction. This sequence furnishes the anti-3-azido-2-hydroxy ester intermediate, which undergoes catalytic hydrogenation to yield racemic 3-phenylisoserine ethyl ester. Enantiomeric separation typically occurs downstream via diastereomeric salt formation (Section 1.4) [5] [8].
Alternative routes exploit chiral pool starting materials for inherent stereocontrol. L-phenylglycine derivatives serve as effective precursors, where diastereoselective α-hydroxylation or epoxidation installs the C2 stereocenter with high fidelity. Subsequent epoxide ring-opening under acidic or basic conditions affords the anti-1,2-amino alcohol motif characteristic of (2S,3R)-3-phenylisoserine [9]. Grignard additions to chiral imines derived from carbohydrates (e.g., D-mannitol) or amino acids also provide high diastereoselectivity (>90% de) in constructing the contiguous stereocenters [2] [9].
Table 1: Key Chemical Synthesis Strategies for (2S,3R)-3-Phenylisoserine
Strategy | Key Steps | Stereoselectivity | Overall Yield | Limitations |
---|---|---|---|---|
Darzens Condensation | Glycidic ester synthesis → Azidation → Reduction | Generates racemate | 30-45% | Requires downstream resolution |
L-Phenylglycine Functionalization | Diastereoselective α-hydroxylation → Hydrolysis | >95% de | 20-30% | Multi-step; cost of chiral starting material |
Chiral Imine Addition (D-Mannitol) | Grignard addition → Ring-closing metathesis | >90% de | ~24% (10 steps) | Lengthy sequence |
Biocatalytic methods offer sustainable routes to enantiopure (2S,3R)-3-phenylisoserine, capitalizing on enzymatic stereospecificity under mild conditions. Lipase-mediated kinetic resolution stands out for its operational simplicity and high enantioselectivity. Burkholderia cepacia lipase (PS-IM) catalyzes the enantioselective hydrolysis of racemic ethyl 3-amino-3-phenyl-2-hydroxypropanoate [(±)-1] in diisopropyl ether at 50°C. Using only 0.5 equivalents of water, this process achieves exceptional enantioselectivity (E > 200), yielding (2R,3S)-3-amino-2-hydroxy acid and leaving the unreacted (2S,3R)-ester enantiomer for isolation [6]:
(±)-Ethyl 3-amino-3-phenyl-2-hydroxypropanoate + H₂O → Lipase PS-IM (B. cepacia) → (2R,3S)-3-Amino-3-phenyl-2-hydroxypropanoic acid + (2S,3R)-Ethyl ester (ee >98%)
Whole-cell bioreductions provide complementary routes. Non-conventional yeasts (Rhodotorula glutinis, Pichia anomala) expressing intracellular dehydrogenases and esterases catalyze asymmetric reduction of prochiral keto esters like ethyl 3-benzamido-2-oxo-3-phenylpropanoate. Optimization via sequential simplex methods enhanced enantiomeric excess to 76% using R. glutinis in phosphate buffer (pH 7.0) [3] [10]. β-Lactam synthon technology employs enzymatic ring cleavage: Candida antarctica lipase B catalyzes enantioselective hydrolysis of rac-cis-3-hydroxy-4-phenylazetidin-2-one, affording (2S,3R)-3-phenylisoserine directly with E > 200 [6].
Table 2: Biocatalytic Methods for (2S,3R)-3-Phenylisoserine Production
Biocatalyst | Reaction Type | Conditions | ee (%) | Product/Application |
---|---|---|---|---|
Burkholderia cepacia lipase PS-IM | Kinetic resolution (ester hydrolysis) | Diisopropyl ether, 50°C, 0.5 eq H₂O | >98 | (2S,3R)-Ethyl ester |
Rhodotorula glutinis whole cells | Asymmetric carbonyl reduction | Phosphate buffer (pH 7), 30°C | 76 | Protected (2S,3R)-hydroxy ester |
Candida antarctica lipase B | β-Lactam ring cleavage | Aqueous/organic biphasic system | >99 | Free (2S,3R)-acid |
(2S,3R)-3-Phenylisoserine serves as a pivotal building block for pharmacologically active hybrids, leveraging its chiral amino alcohol functionality for conjugation. Its primary application involves covalent coupling to taxane cores (e.g., 10-deacetylbaccatin III) via esterification. This generates N-benzoyl-(2S,3R)-phenylisoserine side chains essential for microtubule-stabilizing activity in paclitaxel (Taxol®) and docetaxel (Taxotère®). Modifications at C1' (ester), C2' (hydroxyl), or C3' (amide) within the side chain significantly modulate cytotoxicity and bioavailability [4] [8]:
10-Deacetylbaccatin III + (2S,3R)-N-Benzoyl-3-phenylisoserine → Coupling reagent (e.g., DCC/DMAP) → Paclitaxel (Taxol®)
Beyond taxanes, the amino acid facilitates peptidomimetic integration into neurokinin NK1 receptor antagonists. N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine—derived from (2S,3R)-3-phenylisoserine intermediates—acts as a constrained scaffold in non-peptidic ligands targeting inflammation and pain pathways [2] [9]. The C2 hydroxyl and C3 amino groups also enable linkage to:
Racemic 3-phenylisoserine requires efficient resolution for enantiopure (2S,3R) isolation. Diastereomeric salt crystallization dominates industrial processes. Treatment of rac-ethyl 3-amino-2-hydroxy-3-phenylpropanoate with enantiopure L-(+)-tartaric acid in methanol induces preferential crystallization of the (2S,3R)-tartrate salt. Subsequent basification liberates the free ester with >99% ee [5] [8]:
rac-Ethyl 3-amino-2-hydroxy-3-phenylpropanoate + L-(+)-Tartaric acid → Methanol, 0-5°C → Crystalline (2S,3R)-Ester∙L-Tartrate salt (ee >99%)
Enzymatic dynamic kinetic resolution (DKR) merges in situ racemization with biocatalytic resolution. Racemic esters undergo continuous base-catalyzed epimerization while lipases (e.g., Candida antarctica lipase A) selectively acylates the (2S,3R)-enantiomer with vinyl acetate. This yields enantiopure (2S,3R)-O-acetyl ester while recycling the undesired enantiomer [6]. Chiral chromatography using macrocyclic glycopeptide-based stationary phases (e.g., Chirobiotic T™) resolves unprotected rac-3-phenylisoserine derivatives, though scalability remains challenging [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1